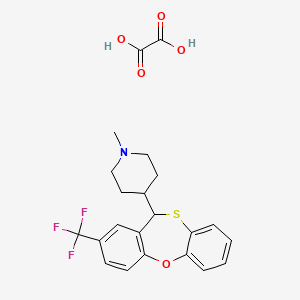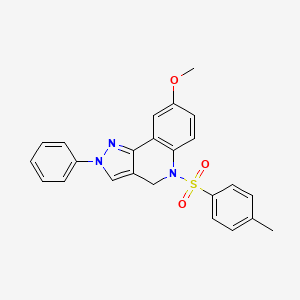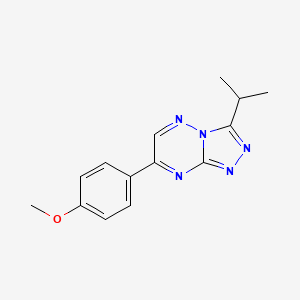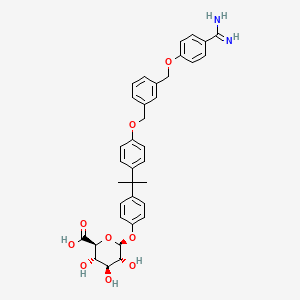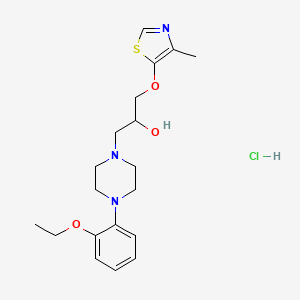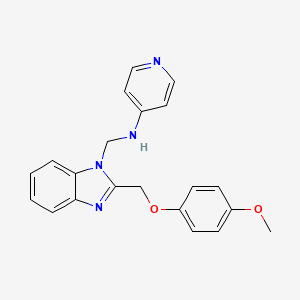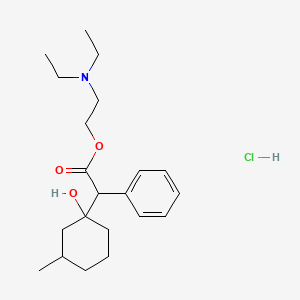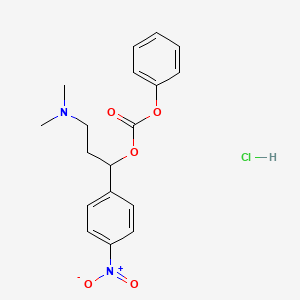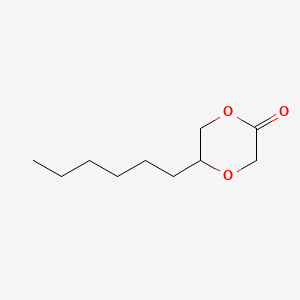
Methyl 4-((1-oxopropyl)phenylamino)-1-(2-(4-thiazolyl)ethyl)-3-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-((1-oxopropyl)phenylamino)-1-(2-(4-thiazolyl)ethyl)-3-piperidinecarboxylate is a complex organic compound that belongs to the class of piperidine carboxylates
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((1-oxopropyl)phenylamino)-1-(2-(4-thiazolyl)ethyl)-3-piperidinecarboxylate typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the thiazole moiety and the phenylamino group. The final step usually involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the piperidine ring.
Reduction: Reduction reactions may target the carbonyl groups present in the structure.
Substitution: Various substitution reactions can occur, especially on the aromatic ring and the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, the compound may be studied for its potential biological activity. It could serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential. They could be investigated for their efficacy in treating diseases such as cancer, infections, or neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of Methyl 4-((1-oxopropyl)phenylamino)-1-(2-(4-thiazolyl)ethyl)-3-piperidinecarboxylate would depend on its specific interactions with biological targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
類似化合物との比較
Similar Compounds
- Methyl 4-((1-oxopropyl)phenylamino)-1-(2-(4-thiazolyl)ethyl)-3-piperidinecarboxylate
- Ethyl 4-((1-oxopropyl)phenylamino)-1-(2-(4-thiazolyl)ethyl)-3-piperidinecarboxylate
- Propyl 4-((1-oxopropyl)phenylamino)-1-(2-(4-thiazolyl)ethyl)-3-piperidinecarboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
特性
CAS番号 |
156724-46-8 |
|---|---|
分子式 |
C21H27N3O3S |
分子量 |
401.5 g/mol |
IUPAC名 |
methyl 4-(N-propanoylanilino)-1-[2-(1,3-thiazol-4-yl)ethyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C21H27N3O3S/c1-3-20(25)24(17-7-5-4-6-8-17)19-10-12-23(13-18(19)21(26)27-2)11-9-16-14-28-15-22-16/h4-8,14-15,18-19H,3,9-13H2,1-2H3 |
InChIキー |
CEUPBXDBNBQGGN-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N(C1CCN(CC1C(=O)OC)CCC2=CSC=N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


